3-[(3-Chlorobenzyl)amino]propanoic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H12ClNO2 |
|---|---|
Molecular Weight |
213.66 g/mol |
IUPAC Name |
3-[(3-chlorophenyl)methylamino]propanoic acid |
InChI |
InChI=1S/C10H12ClNO2/c11-9-3-1-2-8(6-9)7-12-5-4-10(13)14/h1-3,6,12H,4-5,7H2,(H,13,14) |
InChI Key |
FIMNCYXVUOWDSL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CNCCC(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for 3 3 Chlorobenzyl Amino Propanoic Acid and Its Structural Analogues
Primary Synthetic Routes to 3-[(3-Chlorobenzyl)amino]propanoic acid
The construction of the N-(3-chlorobenzyl) moiety on a propanoic acid backbone can be achieved through several established chemical transformations. The most common and direct methods include reductive amination and nucleophilic substitution reactions.
Synthetic Approaches via Reductive Amination Protocols
Reductive amination is a versatile and widely employed method for the synthesis of amines. researchgate.netchinesechemsoc.org This one-pot reaction typically involves the condensation of an amine with a carbonyl compound to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. For the synthesis of this compound, two main variations of this protocol are feasible.
One approach involves the reaction of β-alanine or its ester derivative with 3-chlorobenzaldehyde. The initial reaction forms a Schiff base (imine), which is subsequently reduced to the target secondary amine. A variety of reducing agents can be employed, with sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being common choices due to their selectivity and mild reaction conditions. masterorganicchemistry.com The use of a protic solvent like methanol (B129727) or ethanol (B145695) is typical, often with the addition of a catalytic amount of acid to facilitate imine formation.
Alternatively, the reaction can be performed between 3-chlorobenzylamine (B151487) and a β-keto acid or its ester, such as 3-oxopropanoic acid or its ethyl ester. The resulting enamine or imine is then reduced to afford the final product.
| Reactant 1 | Reactant 2 | Reducing Agent | Solvent | Typical Yield (%) | Reference |
| β-Alanine | 3-Chlorobenzaldehyde | Sodium triacetoxyborohydride | 1,2-Dichloroethane | 70-90 | researchgate.net |
| Ethyl 3-oxopropanoate | 3-Chlorobenzylamine | Sodium cyanoborohydride | Methanol | 65-85 | masterorganicchemistry.com |
| β-Alanine | 3-Chlorobenzaldehyde | H₂/Pd-C | Ethanol | 80-95 | General reductive amination protocols |
Synthesis via Nucleophilic Substitution Reactions and Variations
Nucleophilic substitution provides another direct route to this compound. This method involves the reaction of an amine nucleophile with an alkyl halide or a related electrophile.
A primary approach is the N-alkylation of β-alanine or its ester with 3-chlorobenzyl chloride or bromide. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction. Common bases include inorganic carbonates (e.g., K₂CO₃, Na₂CO₃) or organic amines (e.g., triethylamine). The choice of solvent can vary, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) often being effective. One challenge with this method can be over-alkylation, leading to the formation of the tertiary amine.
A related and often more efficient method is the aza-Michael addition (conjugate addition) of 3-chlorobenzylamine to an acrylic acid derivative, such as acrylic acid itself or ethyl acrylate (B77674). mdpi.com This reaction is a powerful tool for the formation of β-amino acids. The reaction can be catalyzed by a variety of catalysts, including bases, acids, or even performed under neat conditions. The use of an ester of acrylic acid, followed by hydrolysis, is a common strategy to obtain the final carboxylic acid.
| Reactant 1 | Reactant 2 | Base/Catalyst | Solvent | Typical Yield (%) | Reference |
| β-Alanine | 3-Chlorobenzyl chloride | K₂CO₃ | DMF | 60-80 | General N-alkylation methods |
| 3-Chlorobenzylamine | Ethyl acrylate | None (neat) | None | 85-95 | mdpi.com |
| 3-Chlorobenzylamine | Acrylic acid | Triethylamine | Acetonitrile | 75-90 | General aza-Michael addition protocols |
Alternative Synthetic Pathways and Innovations
While reductive amination and nucleophilic substitution are the most direct routes, other innovative methods for the synthesis of β-amino acids and their derivatives have been developed. These can include multi-step sequences involving the use of protecting groups or novel catalytic systems. For instance, methods involving the ring-opening of aziridines or the use of enzymatic processes are emerging as powerful tools in amino acid synthesis. frontiersin.org However, for a relatively simple molecule like this compound, the more classical approaches are generally preferred for their efficiency and cost-effectiveness.
Stereoselective Synthesis Approaches for Chiral Analogues of this compound
The introduction of chirality into the backbone of this compound, creating stereocenters at the α or β positions, is a key objective for the development of novel peptidomimetics and therapeutic agents. This requires the use of stereoselective synthetic methods.
Enantioselective Preparation Strategies
Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. Several strategies have been successfully applied to the synthesis of chiral β-amino acids.
One common approach is the use of chiral auxiliaries . nih.govsigmaaldrich.com A chiral auxiliary is a chiral molecule that is temporarily attached to the substrate, directs the stereochemical outcome of a reaction, and is subsequently removed. For example, a chiral oxazolidinone can be acylated with a propionyl group, and the resulting chiral imide can undergo a diastereoselective reaction, such as an enolate alkylation or a conjugate addition, to introduce a substituent at the α- or β-position. Subsequent removal of the auxiliary yields the enantiomerically enriched β-amino acid.
Asymmetric catalysis is another powerful tool for the enantioselective synthesis of β-amino acids. nih.govrsc.org This involves the use of a chiral catalyst to control the stereochemistry of the reaction. For instance, the asymmetric hydrogenation of a prochiral enamine precursor to a β-amino acid can be achieved with high enantioselectivity using a chiral rhodium or ruthenium catalyst. Similarly, enantioselective Michael additions of amines to α,β-unsaturated esters can be catalyzed by chiral organocatalysts or metal complexes.
| Strategy | Key Reagents/Catalysts | Typical Enantiomeric Excess (ee) | Reference |
| Chiral Auxiliary | Evans' oxazolidinones, Oppolzer's sultams | >95% | nih.gov |
| Asymmetric Hydrogenation | Chiral Rh(I) or Ru(II) complexes | 90-99% | rsc.org |
| Asymmetric Michael Addition | Chiral organocatalysts (e.g., thioureas) | 85-98% | researchgate.net |
Diastereoselective Synthesis Considerations
When a molecule contains two or more stereocenters, diastereoselective synthesis is employed to control the relative configuration of these centers. For analogues of this compound with substituents at both the α and β positions, controlling the syn or anti relationship between these substituents is crucial.
Substrate-controlled diastereoselection often relies on the inherent stereochemistry of the starting material to direct the formation of a new stereocenter. For example, the alkylation of an enolate derived from a chiral β-amino acid derivative can proceed with high diastereoselectivity due to steric hindrance from existing substituents. scielo.br
Reagent-controlled diastereoselection utilizes a chiral reagent or catalyst to favor the formation of one diastereomer over another. For instance, the addition of a nucleophile to a chiral imine or enamine can be highly diastereoselective. The use of chiral auxiliaries, as mentioned in the enantioselective strategies, is also a powerful method for achieving high diastereoselectivity. acs.org
| Approach | Key Feature | Typical Diastereomeric Ratio (dr) | Reference |
| Enolate Alkylation | Use of a chiral β-amino acid precursor | up to >20:1 | scielo.br |
| Addition to Chiral Imines | Use of a chiral amine or aldehyde | 80:20 to 99:1 | nih.gov |
| Chiral Auxiliary Directed | Evans' oxazolidinones | >95:5 | acs.org |
Process Chemistry and Scalability Considerations for this compound Synthesis
Transitioning the synthesis of this compound from a laboratory procedure to a large-scale industrial process requires careful consideration of factors such as cost, safety, efficiency, and environmental impact. Common synthetic strategies for β-amino acids include the conjugate addition of amines to α,β-unsaturated esters (a Michael addition) and the Mannich reaction. illinois.edu
Route Selection: The most direct and atom-economical route is often a conjugate addition of 3-chlorobenzylamine to an acrylate derivative (e.g., acrylic acid or methyl acrylate). This one-step process is highly convergent. An alternative involves the reductive amination of a β-keto ester with 3-chlorobenzylamine. The choice of route on a large scale depends on the cost and availability of starting materials, reaction yields, and the complexity of purification.
Reaction Optimization: For large-scale production, reaction parameters must be optimized to maximize yield and minimize reaction time. This includes solvent selection (favoring greener, easily recoverable solvents), temperature control (to minimize side products and ensure safety), and catalyst loading (using the minimum amount of catalyst for efficient conversion). For instance, some copper-catalyzed hydroamination methods for preparing β-amino acid derivatives have demonstrated scalability to the gram-scale with catalyst loading as low as 1.0 mol%. nih.gov
Work-up and Purification: Industrial-scale synthesis must avoid chromatographic purification due to high solvent consumption and cost. The ideal process yields a product that can be isolated by crystallization. This requires careful control of the reaction to minimize impurities that may inhibit crystallization or be difficult to remove. An acid-base workup is often employed to separate the amphoteric amino acid product from non-polar or non-basic impurities.
Biocatalytic Approaches: Modern process chemistry increasingly looks to biocatalysis as a sustainable and efficient alternative. numberanalytics.com The use of enzymes, such as ω-transaminases, can provide a highly selective and scalable route to chiral amines and amino acids from prochiral ketones. researchgate.net A potential biocatalytic route to an enantiomerically pure form of this compound could involve the transamination of a corresponding keto-acid, offering a green and efficient manufacturing process. researchgate.netnih.gov
Table 3: Comparison of Potential Large-Scale Synthetic Routes
| Synthetic Strategy | Starting Materials | Advantages | Scalability Challenges |
|---|---|---|---|
| Conjugate Addition | 3-Chlorobenzylamine, Methyl Acrylate | High atom economy, often one step | Potential for di-addition, requires careful temperature control |
| Mannich-type Reaction | 3-Chlorobenzaldehyde, Malonic acid, Amine source | Convergent, builds complexity quickly | Often multi-component, may require purification to remove byproducts organic-chemistry.org |
| Biocatalytic Transamination | Suitably substituted prochiral ketone | High enantioselectivity, mild conditions, environmentally friendly researchgate.net | Enzyme stability and cost, requires specialized equipment |
Preclinical Biological Activity and Efficacy Profiling of 3 3 Chlorobenzyl Amino Propanoic Acid in Research Models
In Vitro Pharmacological Characterization of 3-[(3-Chlorobenzyl)amino]propanoic acid
Currently, there is a notable lack of publicly available scientific literature detailing the comprehensive in vitro pharmacological characterization of this compound. Extensive database searches did not yield specific studies on its receptor binding affinity, enzyme inhibition or activation, effects in cellular assays, or phenotypic screening outcomes. This indicates that the compound may be a novel entity with limited research, a synthetic intermediate not intended for biological testing, or that such research data has not been published in accessible domains.
Receptor Binding and Ligand-Binding Assays
No specific data from receptor binding or ligand-binding assays for this compound is available in the public scientific literature. This type of research is fundamental to understanding the molecular targets of a compound and would typically involve screening against a panel of known receptors to determine its binding affinity and selectivity. The absence of such data means its potential interactions with G-protein coupled receptors, ion channels, or other receptor types remain uncharacterized.
Enzyme Inhibition and Activation Studies
Information regarding the effects of this compound on specific enzymes is not present in published research. Enzyme inhibition and activation assays are crucial for identifying if a compound can modulate the activity of key enzymes involved in physiological or pathological processes. Without this information, its potential as an enzyme inhibitor or activator is unknown.
Cellular Assays in Relevant Non-Human Biological Systems
There are no available studies detailing the effects of this compound in cellular assays using non-human biological systems. Such assays are used to evaluate a compound's functional effects in a cellular context, for instance, by measuring second messenger levels, gene expression changes, or cell viability in response to the compound.
Phenotypic Screening for Novel Biological Responses
Phenotypic screening data for this compound, which would involve observing its effects on cell morphology, proliferation, or other observable characteristics without a preconceived target, is not available in the scientific literature. This approach is often used to uncover novel biological activities for new chemical entities.
In Vivo Efficacy Investigations in Preclinical Animal Models
Consistent with the lack of in vitro data, there is no published information on the in vivo efficacy of this compound in any preclinical animal models.
Selection and Validation of Appropriate Animal Models for Research
The selection and validation of appropriate animal models are contingent on the hypothesized therapeutic target or biological effect of the compound being investigated. Since the in vitro pharmacological profile and molecular targets of this compound are undefined, there is no basis for selecting specific animal models for efficacy studies. The process would typically involve choosing a model that recapitulates aspects of a human disease for which the compound is a potential therapeutic agent.
Experimental Design and Biomarker Assessment in Animal Studies
No information is publicly available regarding the design of animal studies conducted to evaluate this compound. This includes a lack of details concerning the animal models used, the study endpoints, and the specific biomarkers that may have been assessed to determine the compound's biological effects.
Preclinical Dose-Response Relationship Studies
There are no published preclinical studies that have investigated the dose-response relationship of this compound. Consequently, data on the effective dose range and the relationship between the administered dose and the observed biological effects in animal models are not available.
Assessment of Biological Readouts and Pharmacodynamic Markers in Preclinical Models
Information regarding the assessment of biological readouts and pharmacodynamic markers for this compound in preclinical models is not present in the current body of scientific literature. This includes a lack of data on the molecular and cellular changes induced by the compound in in vivo systems.
Molecular Mechanisms of Action of 3 3 Chlorobenzyl Amino Propanoic Acid
Identification and Validation of Molecular Targets for 3-[(3-Chlorobenzyl)amino]propanoic acid
The initial and most critical step in characterizing the mechanism of action of this compound is the identification and validation of its direct molecular binding partners within the cell. This process, often termed target deconvolution, is essential for understanding how the compound initiates a biological response.
Target deconvolution aims to identify the specific proteins or other macromolecules that physically interact with this compound. researchgate.net A variety of experimental strategies can be employed, broadly categorized into affinity-based, genetic, and label-free methods.
Affinity Chromatography: This is a classic and powerful technique for isolating binding partners. technologynetworks.com A derivative of this compound would be synthesized with a linker arm that allows its immobilization onto a solid support, such as agarose (B213101) beads. A cellular lysate is then passed over this affinity matrix. Proteins that bind to the immobilized compound are retained, while non-binding proteins are washed away. The bound proteins are then eluted and identified using techniques like mass spectrometry. technologynetworks.com
Chemical Proteomics: This approach utilizes chemical probes derived from this compound to identify targets in a more native cellular context. bohrium.com For instance, a probe could be designed with a photoreactive group and a reporter tag (e.g., biotin). Upon incubation with live cells or cell lysates and exposure to UV light, the probe would covalently cross-link to its binding partners. These protein-probe complexes can then be enriched using the reporter tag and the proteins identified by mass spectrometry.
Genetic Screening: Genetic approaches, such as CRISPR-based screening, can identify targets by observing how the loss of a specific gene affects cellular sensitivity to the compound. acs.orgnih.gov A library of cells, each with a different gene knocked out, would be treated with this compound. Cells in which the direct target of the compound has been knocked out may show resistance to the compound's effects. nih.gov By sequencing the guide RNAs present in the resistant population, the essential genes for the compound's activity, including its primary target, can be identified. acs.org
A hypothetical comparison of potential targets identified through these methods is presented in the table below.
| Deconvolution Method | Potential Protein Target(s) Identified | Cellular Compartment | Putative Function |
| Affinity Chromatography | Kinase X, Protein Y | Cytoplasm, Nucleus | Signal Transduction, Transcription |
| Chemical Proteomics | Kinase X, Membrane Receptor Z | Cytoplasm, Plasma Membrane | Signal Transduction, Cell Surface Signaling |
| CRISPR-based Screen | Kinase X, Metabolic Enzyme A | Cytoplasm, Mitochondria | Signal Transduction, Cellular Metabolism |
This table is illustrative and presents hypothetical data for this compound.
Once putative targets are identified, it is crucial to validate the direct interaction between this compound and the candidate proteins using orthogonal, in vitro methods. portlandpress.com These techniques confirm a direct physical interaction and quantify its affinity and kinetics.
Surface Plasmon Resonance (SPR): SPR is a label-free technique that measures binding events in real-time. youtube.com The purified target protein is immobilized on a sensor chip, and a solution containing this compound is flowed over the surface. The binding of the compound to the protein causes a change in the refractive index at the surface, which is detected by the instrument. This allows for the determination of association (kon) and dissociation (koff) rate constants, and the equilibrium dissociation constant (KD), which is a measure of binding affinity. youtube.com
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat change that occurs upon binding. researchgate.net In an ITC experiment, a solution of this compound is titrated into a sample cell containing the purified target protein. The heat released or absorbed during the binding event is measured, allowing for the determination of the binding affinity (KD), stoichiometry (n), and the thermodynamic parameters of the interaction (enthalpy and entropy).
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR techniques, such as saturation transfer difference (STD) NMR, can be used to identify which parts of the small molecule are in close contact with the target protein. youtube.com This provides structural information about the binding mode.
The following table illustrates hypothetical validation data for the interaction between this compound and a putative target, Kinase X.
| Validation Technique | Parameter Measured | Hypothetical Value | Interpretation |
| Surface Plasmon Resonance (SPR) | Dissociation Constant (KD) | 150 nM | High-affinity interaction |
| Isothermal Titration Calorimetry (ITC) | Dissociation Constant (KD) | 180 nM | Confirms high-affinity binding |
| Isothermal Titration Calorimetry (ITC) | Stoichiometry (n) | 1.1 | 1:1 binding ratio |
This table is illustrative and presents hypothetical data for this compound.
Cellular Pathway Modulation by this compound
Following the identification and validation of its molecular target(s), the next step is to understand how the interaction of this compound with its target(s) translates into a cellular response. This involves investigating the downstream signaling cascades and the global changes in gene and protein expression.
If the validated target of this compound is a component of a known signaling pathway (e.g., a kinase or a receptor), the effect of the compound on that pathway can be investigated. nih.govlifechemicals.com This is often accomplished using techniques like Western blotting to measure changes in the phosphorylation state or abundance of downstream proteins. For example, if Kinase X is the target, researchers would examine the phosphorylation status of its known substrates in cells treated with the compound. A drug discovery test cascade would be employed to systematically evaluate these effects. researchgate.net
To gain an unbiased, genome-wide view of the cellular response to this compound, transcriptomic analysis is employed. nih.gov Techniques such as RNA sequencing (RNA-Seq) can quantify the expression levels of all genes in the genome. longdom.org By comparing the gene expression profiles of cells treated with the compound to untreated control cells, researchers can identify genes that are significantly up- or down-regulated. nih.gov This can provide clues about the biological processes and pathways that are affected by the compound. nih.gov For instance, if a set of genes involved in cell cycle arrest are upregulated, it would suggest that this compound may inhibit cell proliferation.
| Gene Set | Number of Genes | Direction of Regulation | p-value | Associated Pathway |
| Apoptosis Regulators | 45 | Upregulated | < 0.01 | Intrinsic Apoptotic Pathway |
| Cell Cycle Checkpoint | 32 | Upregulated | < 0.01 | G1/S Checkpoint Control |
| MAPK Signaling | 58 | Downregulated | < 0.05 | Proliferation and Survival |
This table is illustrative and presents hypothetical transcriptomic data for this compound.
While transcriptomics reveals changes at the mRNA level, proteomics provides a more direct assessment of the functional molecules in the cell—the proteins. longdom.org Mass spectrometry-based quantitative proteomics can be used to compare the global protein expression profiles of treated versus untreated cells. arxiv.org This can reveal changes in protein abundance that may not be evident from transcriptomic data alone. longdom.org
Furthermore, proteomic techniques can identify changes in post-translational modifications (PTMs), such as phosphorylation, ubiquitination, and acetylation. This is particularly important for understanding the modulation of signaling pathways. For example, a phosphoproteomics experiment could identify changes in the phosphorylation of thousands of sites across the proteome, providing a detailed snapshot of the signaling state of the cell upon treatment with this compound. Single-cell proteomics could even reveal heterogeneity in the response to the compound across a cell population. acs.orgtheanalyticalscientist.com
| Protein | Fold Change (Treated/Control) | Change in Phosphorylation | Implicated Cellular Process |
| Protein A | 2.5 | Increased at Ser-123 | Apoptosis |
| Protein B | 0.4 | Decreased at Tyr-456 | Cell Proliferation |
| Protein C | 1.1 | No significant change | Housekeeping |
This table is illustrative and presents hypothetical proteomic data for 3-[(3--Chlorobenzyl)amino]propanoic acid.
By integrating the data from target identification, biochemical validation, and pathway analysis, a comprehensive model of the molecular mechanism of action for this compound can be constructed. This knowledge is invaluable for its further development and application in biomedical research.
Interaction with Biological Macromolecules
Scientific investigation into the specific molecular interactions of this compound with biological macromolecules is currently limited. While the structural characteristics of this compound—a substituted β-alanine derivative—suggest potential interactions with proteins and nucleic acids, detailed experimental studies remain to be published in publicly accessible literature. The following sections outline the established principles and methodologies for studying such interactions, which could be applied to elucidate the molecular mechanism of this specific compound.
Protein-Ligand Interaction Studies and Binding Kinetics
The interaction of a small molecule, or ligand, such as this compound, with a protein is fundamental to its biological activity. Such interactions are governed by a variety of non-covalent forces, including hydrogen bonds, electrostatic interactions, hydrophobic interactions, and van der Waals forces. The precise nature and strength of these interactions determine the binding affinity and specificity of the ligand for its protein target.
Research in this area would typically involve computational and experimental approaches. Molecular docking simulations could predict the binding mode and affinity of this compound to the active site of various target proteins. These computational models would provide insights into the key amino acid residues involved in the interaction and the conformational changes that may occur upon binding.
Experimentally, techniques such as isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) are employed to determine the thermodynamic parameters and kinetics of binding. ITC measures the heat change upon binding to calculate the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS) of the interaction. SPR, on the other hand, monitors the binding and dissociation rates in real-time, providing the association (kon) and dissociation (koff) rate constants, from which the binding affinity can also be derived.
While no specific protein targets for this compound have been identified in the reviewed literature, its structural similarity to endogenous molecules like β-alanine suggests potential interactions with receptors or enzymes that recognize this motif. The presence of the 3-chlorobenzyl group introduces specific steric and electronic properties that would influence its binding characteristics compared to the parent amino acid.
Interactive Data Table: Hypothetical Binding Parameters
The following table is a hypothetical representation of data that could be generated from protein-ligand interaction studies. There is currently no published data for this compound.
| Target Protein | Method | Binding Affinity (Kd) (μM) | Association Rate (kon) (M-1s-1) | Dissociation Rate (koff) (s-1) |
| Protein X | ITC | Data not available | Data not available | Data not available |
| Protein Y | SPR | Data not available | Data not available | Data not available |
| Protein Z | Fluorescence Polarization | Data not available | Data not available | Data not available |
Nucleic Acid Binding Studies (if applicable)
The potential for small molecules to interact with nucleic acids, such as DNA and RNA, is an area of significant research interest. Such interactions can occur through various modes, including intercalation between base pairs, groove binding, and electrostatic interactions with the phosphate (B84403) backbone. These interactions can modulate the structure and function of nucleic acids, thereby affecting processes like DNA replication, transcription, and translation.
For a molecule like this compound, the presence of an amino group, which can be protonated, could facilitate electrostatic interactions with the negatively charged phosphate backbone of nucleic acids. The aromatic chlorobenzyl group could potentially participate in intercalative or groove-binding interactions.
Experimental techniques to investigate these potential interactions include UV-Visible spectroscopy, fluorescence spectroscopy, and circular dichroism (CD) spectroscopy. Changes in the spectral properties of the nucleic acid or the compound upon titration can indicate binding. For instance, a shift in the absorption maximum (bathochromic or hypsochromic shift) or a change in fluorescence intensity can signify an interaction. CD spectroscopy is particularly useful for detecting conformational changes in the nucleic acid upon ligand binding.
As of the latest literature review, there are no specific studies detailing the interaction of this compound with nucleic acids. Therefore, its potential to act as a nucleic acid-binding agent remains to be experimentally verified.
Preclinical Pharmacokinetic Pk and Metabolic Studies of 3 3 Chlorobenzyl Amino Propanoic Acid in Non Human Systems
Absorption, Distribution, Metabolism, and Excretion (ADME) Characterization in Non-Human Species
Extensive literature searches did not yield specific data regarding the absorption, distribution, metabolism, and excretion (ADME) of 3-[(3-Chlorobenzyl)amino]propanoic acid in any non-human species. The following sections detail the specific areas where information was sought but not found.
In Vitro Metabolic Stability in Hepatic Microsomes and Hepatocytes (Non-human origin)
No publicly available studies were identified that investigated the in vitro metabolic stability of this compound in hepatic microsomes or hepatocytes from any non-human species. Therefore, key parameters such as the half-life (t½) and intrinsic clearance (CLint) of this compound in these in vitro systems are unknown.
Interactive Data Table: In Vitro Metabolic Stability of this compound
| Species | Test System | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein or /10^6 cells) |
|---|---|---|---|
| Data Not Available | Hepatic Microsomes | N/A | N/A |
In Vivo Pharmacokinetic Profiles in Animal Models (e.g., Rodents, Non-rodents)
No published research was found detailing the in vivo pharmacokinetic profile of this compound in any animal models. Consequently, crucial pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), half-life (t½), and oral bioavailability (F%) remain uncharacterized.
Interactive Data Table: In Vivo Pharmacokinetic Parameters of this compound in Animal Models
| Species | Route of Administration | Clearance (CL) | Volume of Distribution (Vd) | Half-life (t½) | Oral Bioavailability (F%) |
|---|
Tissue Distribution Studies in Preclinical Animal Models
There is no available information from tissue distribution studies of this compound in preclinical animal models. The extent and pattern of its distribution into various tissues and organs after administration are currently unknown.
Identification and Characterization of Metabolites of this compound
As no metabolic studies for this compound have been published, its metabolic fate in non-human systems has not been elucidated.
Elucidation of Metabolic Pathways and Biotransformation Enzymes Involved
In the absence of metabolism studies, the metabolic pathways of this compound have not been identified. The specific biotransformation enzymes, such as cytochrome P450 (CYP) isoforms or UDP-glucuronosyltransferases (UGTs), responsible for its metabolism are unknown.
Structure Elucidation of Major and Minor Metabolites
No metabolites of this compound have been identified or structurally characterized in any non-human species.
Assessment of Preclinical Drug-Drug Interaction Potential
Comprehensive searches of publicly available scientific literature and databases did not yield specific preclinical studies evaluating the drug-drug interaction (DDI) potential of this compound. Therefore, a detailed assessment based on direct experimental data for this compound cannot be provided at this time.
The evaluation of DDI potential is a critical component of preclinical drug development. These studies are designed to investigate how a drug candidate might affect the pharmacokinetics of other co-administered drugs and, conversely, how other drugs might alter its own pharmacokinetic profile. Key mechanisms underlying these interactions involve the inhibition or induction of metabolic enzymes, such as the cytochrome P450 (CYP) superfamily, and interactions with drug transporters. nih.govnih.govnih.gov
General Principles of Preclinical DDI Assessment:
Cytochrome P450 (CYP) Inhibition and Induction: In vitro assays are typically conducted to determine if a new chemical entity can inhibit or induce the activity of major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4). biomolther.org Inhibition of these enzymes can lead to increased concentrations of co-administered drugs, potentially causing toxicity. nih.gov Conversely, induction can accelerate the metabolism of other drugs, reducing their efficacy. nih.gov
Drug Transporter Interaction: The potential for a compound to be a substrate or inhibitor of key uptake and efflux transporters (e.g., P-glycoprotein (P-gp), Breast Cancer Resistance Protein (BCRP), Organic Anion Transporting Polypeptides (OATPs), and Organic Anion Transporters (OATs)) is also evaluated. europeanpharmaceuticalreview.comnih.gov Interactions with these transporters can significantly impact a drug's absorption, distribution, and elimination. nih.gov
Without specific data for this compound, it is not possible to construct data tables or provide detailed research findings on its potential for drug-drug interactions. Such an assessment would require dedicated in vitro and in vivo studies.
Computational Chemistry Approaches in Research on 3 3 Chlorobenzyl Amino Propanoic Acid
Molecular Docking and Molecular Dynamics Simulations
Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a small molecule (ligand), such as 3-[(3-Chlorobenzyl)amino]propanoic acid, and a biological target, typically a protein or enzyme. These methods are fundamental in structure-based drug design, providing a virtual window into the molecular recognition process.
Ligand-Target Interaction Modeling and Binding Mode Prediction
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. For this compound, which is an analogue of the neurotransmitter GABA, a likely target for docking studies would be the GABA aminotransferase (GABA-AT) enzyme or various GABA receptors. The process involves sampling a vast number of possible conformations and orientations of the ligand within the binding site of the target protein and then using a scoring function to estimate the binding affinity for each pose.
In studies of similar β-alanine derivatives, docking simulations have been instrumental in elucidating binding modes. For instance, in the investigation of 3-phenyl-β-alanine 1,3,4-oxadiazole (B1194373) hybrids as inhibitors of carbonic anhydrase II, molecular docking revealed that the compounds fit snugly at the entrance of the active site. mdpi.com Key interactions included hydrogen bonding with crucial amino acid residues like Thr199 and Gln92. mdpi.com For this compound, a hypothetical docking study against a target like GABA-AT would likely show the carboxylate group forming salt bridges or hydrogen bonds with positively charged or polar residues in the active site, while the 3-chlorobenzyl group would be predicted to occupy a hydrophobic pocket, forming van der Waals and potentially halogen-bond interactions.
Below is a hypothetical data table illustrating the kind of results that would be generated from a molecular docking study of this compound against a putative biological target.
| Parameter | Value | Interacting Residues | Interaction Type |
| Binding Affinity (kcal/mol) | -8.2 | Arg121, Lys329 | Hydrogen Bond, Salt Bridge |
| Hydrogen Bonds | 3 | Tyr78, Ser113 | - |
| Hydrophobic Interactions | - | Trp156, Phe201, Val298 | Pi-Alkyl, van der Waals |
| Halogen Bond | 1 | Gly112 (Backbone Carbonyl) | - |
Quantum Mechanical Calculations and Electronic Structure Analysis
Quantum mechanical (QM) calculations, based on the principles of quantum mechanics, provide a highly accurate description of the electronic structure of a molecule. These methods are computationally intensive but offer unparalleled detail about electronic properties and reactivity.
Prediction of Electronic Properties and Reactivity
For this compound, QM methods like Density Functional Theory (DFT) can be used to calculate a range of electronic properties. These properties are crucial for understanding the molecule's intrinsic reactivity and its potential to interact with biological targets. Key predictable properties include:
Partial Atomic Charges: Determines the distribution of electron density across the molecule, highlighting sites prone to electrostatic interactions. The nitrogen and oxygen atoms are expected to have negative partial charges, while the acidic proton and hydrogens on the benzylamine (B48309) group will be positively charged.
Molecular Electrostatic Potential (MEP): Maps the electrostatic potential onto the electron density surface, visually identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions.
Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The energy gap between HOMO and LUMO indicates the molecule's chemical stability.
Theoretical studies on amino acid derivatives have successfully used QM methods to calculate properties like ionization constants, providing results that correlate well with experimental values. researchgate.net
| QM-Predicted Property | Predicted Value/Description | Implication |
| HOMO Energy | -6.5 eV | Region of electron donation (likely the aromatic ring or amino group) |
| LUMO Energy | -0.8 eV | Region of electron acceptance (likely the carboxylic acid group) |
| HOMO-LUMO Gap | 5.7 eV | Indicates high chemical stability |
| Dipole Moment | 3.2 Debye | Suggests the molecule is polar |
Spectroscopic Property Calculations
QM calculations are also highly effective at predicting spectroscopic properties, which can be used to validate experimental data. For this compound, QM can be used to compute:
Infrared (IR) Spectra: By calculating vibrational frequencies, a theoretical IR spectrum can be generated. This can help in the assignment of experimental IR bands to specific molecular vibrations, such as the C=O stretch of the carboxylic acid and the N-H bend of the secondary amine.
Nuclear Magnetic Resonance (NMR) Spectra: QM can predict the chemical shifts of ¹H and ¹³C atoms with a high degree of accuracy. nyu.edu These predicted spectra are invaluable for confirming the chemical structure of the synthesized compound.
In studies of amino acids like alanine, DFT calculations have been used to optimize the molecular geometry and calculate electronic and spectroscopic properties, showing good agreement with experimental X-ray diffraction and spectroscopic data. researchgate.net
In Silico Prediction of Preclinical ADME Properties
The success of a drug candidate depends not only on its biological activity but also on its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. In silico tools for ADME prediction are widely used in the early stages of drug discovery to filter out compounds with poor pharmacokinetic profiles. researchgate.netacs.org For this compound, a variety of ADME parameters can be estimated using computational models.
These predictions are typically based on quantitative structure-property relationship (QSPR) models, which correlate calculated molecular descriptors with experimentally determined ADME properties.
An illustrative table of predicted ADME properties for this compound is provided below.
| ADME Property | Predicted Value | Interpretation |
| Absorption | ||
| LogP (Octanol/Water Partition Coefficient) | 1.85 | Optimal lipophilicity for membrane permeability |
| Water Solubility (LogS) | -2.5 | Moderately soluble |
| Human Intestinal Absorption | > 90% | Likely well-absorbed from the gut |
| P-glycoprotein Substrate | No | Not likely to be subject to efflux from cells |
| Distribution | ||
| Blood-Brain Barrier (BBB) Permeation | Yes | Potential for CNS activity |
| Plasma Protein Binding | ~85% | Moderate binding to plasma proteins |
| Metabolism | ||
| Cytochrome P450 2D6 Inhibitor | No | Low risk of drug-drug interactions via this pathway |
| Cytochrome P450 3A4 Inhibitor | No | Low risk of drug-drug interactions via this pathway |
| Excretion | ||
| Total Clearance (log ml/min/kg) | 0.5 | Predicted moderate rate of elimination |
Studies on other small molecules, such as melatonin (B1676174) derivatives, have demonstrated the utility of these predictive models in assessing oral bioavailability and potential as CNS drugs. nih.gov Such in silico analyses help prioritize candidates for further development and reduce the likelihood of late-stage failures due to poor pharmacokinetics. nih.gov
Lack of Specific Research Hinders De Novo Design and Virtual Screening Analysis of this compound Analogues
Despite the growing application of computational chemistry in drug discovery, a comprehensive review of scientific literature reveals a notable absence of specific research focused on the de novo design and virtual screening of novel analogues based on the this compound scaffold. While computational methods are widely used for designing and screening libraries of compounds, this particular chemical entity does not appear to have been the subject of dedicated studies in this context.
Computational chemistry offers powerful tools for the rational design of new molecules with desired biological activities. De novo design algorithms, for instance, can generate novel molecular structures that fit within the binding site of a biological target. Virtual screening, on the other hand, allows for the rapid computational assessment of large libraries of virtual compounds to identify potential hits. These methods have been successfully applied to various scaffolds, including other propanoic acid derivatives, to explore their therapeutic potential.
For example, studies on related compounds such as 3-((4-hydroxyphenyl)amino)propanoic acid and 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives have utilized computational approaches to investigate their structure-activity relationships and identify promising candidates for further development. mdpi.commdpi.com These investigations highlight the potential of the broader class of 3-aminopropanoic acid derivatives as versatile scaffolds in medicinal chemistry.
However, a targeted search of scientific databases and patent literature did not yield any specific examples of the application of de novo design or virtual screening methodologies to the this compound scaffold. Consequently, there is no available data to populate tables on designed analogues, nor are there detailed research findings to report on the computational strategies, software used, or the predicted biological activities for derivatives of this specific compound.
The absence of such research could be due to a variety of factors, including the specific biological targets of interest to the research community or the prioritization of other chemical scaffolds. While the principles of de novo design and virtual screening are well-established, their application is highly dependent on the specific research goals and the availability of structural information for relevant biological targets.
Future research could potentially leverage the this compound scaffold as a starting point for computational drug design campaigns. By defining a biological target and utilizing existing computational tools, researchers could theoretically design and screen novel analogues with the aim of identifying new therapeutic agents. Such a study would involve generating a virtual library of derivatives, predicting their binding affinity and pharmacokinetic properties, and prioritizing the most promising candidates for synthesis and experimental validation. Until such research is conducted and published, a detailed analysis as requested remains speculative.
Advanced Analytical Methodologies for Research on 3 3 Chlorobenzyl Amino Propanoic Acid
Chromatographic Techniques for Separation, Purity Assessment, and Quantification
Chromatographic methods provide the foundation for isolating 3-[(3-Chlorobenzyl)amino]propanoic acid from reaction mixtures, assessing its purity, and determining its concentration in various matrices. The choice of technique is dictated by the physicochemical properties of the analyte, including its polarity, volatility, and the potential for enantiomeric forms.
High-Performance Liquid Chromatography (HPLC) Methods Development
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like this compound. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this molecule due to the presence of both hydrophobic (the chlorobenzyl group) and hydrophilic (the amino acid moiety) functionalities.
Method development for the purity assessment and quantification of this compound would typically involve a C18 or C8 stationary phase. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier such as acetonitrile (B52724) or methanol (B129727). The pH of the aqueous phase is a critical parameter to control the ionization state of both the carboxylic acid and the secondary amine, thereby influencing retention. An acidic pH (e.g., pH 2.5-4) would ensure the protonation of the secondary amine and suppress the ionization of the carboxylic acid, leading to optimal retention and peak shape on a reversed-phase column. Detection is commonly achieved using a UV detector, leveraging the aromatic ring of the chlorobenzyl group, typically at a wavelength around 210-220 nm.
For quantitative analysis, a calibration curve would be constructed by analyzing a series of standard solutions of known concentrations. The peak area of the analyte is plotted against its concentration to establish a linear relationship, which can then be used to determine the concentration of the compound in unknown samples.
Table 1: Representative RP-HPLC Method Parameters for the Analysis of an N-Aryl-β-amino Acid Analog
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 20% B to 80% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 214 nm |
| Injection Volume | 10 µL |
| Expected Retention Time | 8-12 minutes |
Gas Chromatography (GC) Applications for Volatile Derivatives
Gas Chromatography (GC) is a high-resolution separation technique, but its application to amino acids like this compound is contingent upon derivatization to increase their volatility and thermal stability. The presence of both a carboxylic acid and a secondary amine group necessitates a derivatization strategy that targets both functionalities.
A common approach is a two-step derivatization process. First, the carboxylic acid is esterified, for example, by reaction with an alcohol (e.g., methanol or ethanol) in the presence of an acid catalyst. Subsequently, the secondary amine is acylated using a reagent such as trifluoroacetic anhydride (B1165640) (TFAA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to form a stable, volatile derivative.
The resulting derivative can then be analyzed by GC, typically on a non-polar or medium-polarity capillary column (e.g., DB-5 or DB-17). A flame ionization detector (FID) can be used for quantification, while a mass spectrometer (MS) provides definitive identification based on the fragmentation pattern of the derivative.
Table 2: Typical GC-MS Method for the Analysis of a Derivatized Amino Acid
| Parameter | Value |
| Derivatization | 1. Esterification (e.g., with Methanolic HCl) 2. Acylation (e.g., with TFAA) |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film |
| Carrier Gas | Helium, constant flow 1.2 mL/min |
| Injector Temperature | 250 °C |
| Oven Program | 100 °C (2 min), ramp at 10 °C/min to 280 °C (5 min) |
| MS Transfer Line | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 50-550 m/z |
Chiral Chromatography for Enantiomeric Purity Determination
Since this compound possesses a chiral center, it can exist as a pair of enantiomers. The determination of enantiomeric purity is often critical in pharmaceutical and biological studies. Chiral chromatography is the most effective method for separating and quantifying these enantiomers.
Direct chiral separation can be achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) carbamates, are known to be highly effective for the resolution of a wide range of chiral compounds, including amino acid derivatives. The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and an alcohol modifier such as isopropanol, is crucial for achieving optimal enantioseparation.
Alternatively, an indirect method can be employed, which involves derivatizing the enantiomeric mixture with a chiral derivatizing agent to form a pair of diastereomers. These diastereomers can then be separated on a standard achiral HPLC column.
Table 3: Exemplary Chiral HPLC Method for the Separation of N-Aryl-β-amino Acid Enantiomers
| Parameter | Value |
| Column | Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)), 4.6 x 250 mm, 5 µm |
| Mobile Phase | Hexane/Isopropanol/Trifluoroacetic Acid (80:20:0.1, v/v/v) |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 220 nm |
| Expected Outcome | Baseline separation of the two enantiomers |
Spectroscopic Techniques for Structure Elucidation and Characterization
Spectroscopic techniques are paramount for the definitive identification and structural characterization of this compound, providing detailed information about its molecular framework and connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of the proton and carbon environments and their connectivities.
¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of the chlorobenzyl group, the benzylic methylene (B1212753) protons, and the two methylene groups of the propanoic acid backbone. The aromatic region would likely display a complex multiplet pattern consistent with a 1,3-disubstituted benzene (B151609) ring. The benzylic protons would appear as a singlet, while the propanoic acid protons would present as two triplets, assuming coupling between the adjacent methylene groups.
¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbonyl carbon, the aromatic carbons, the benzylic carbon, and the two aliphatic carbons of the propanoic acid chain. The chemical shift of the carbonyl carbon will be in the downfield region (around 170-180 ppm).
2D NMR: Techniques such as COSY (Correlation Spectroscopy) would establish the connectivity between the protons on adjacent carbons in the propanoic acid chain. HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon, confirming the assignments made from the 1D spectra. HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range couplings between protons and carbons, for instance, from the benzylic protons to the aromatic carbons, further solidifying the structural assignment.
Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound in CDCl₃
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C=O | - | ~175 |
| CH₂ (α to COOH) | ~2.6 (t) | ~35 |
| CH₂ (β to COOH) | ~3.1 (t) | ~45 |
| Benzylic CH₂ | ~3.9 (s) | ~52 |
| Aromatic CHs | ~7.2-7.4 (m) | ~127-135 |
| Aromatic C-Cl | - | ~134 |
| Aromatic C-CH₂ | - | ~138 |
(Note: Predicted values are based on the analysis of similar structures and may vary depending on the solvent and other experimental conditions.)
Mass Spectrometry (MS) and Tandem MS Applications (e.g., HRMS, LC-MS/MS)
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS): HRMS is essential for the accurate determination of the molecular formula of this compound. By measuring the mass with high precision (typically to four or five decimal places), the elemental composition can be unambiguously determined, confirming the presence of chlorine through its characteristic isotopic pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). The expected exact mass for the protonated molecule [M+H]⁺ (C₁₀H₁₃³⁵ClNO₂)⁺ is approximately 214.0635.
Tandem Mass Spectrometry (MS/MS): Tandem MS, often coupled with liquid chromatography (LC-MS/MS), provides valuable structural information through controlled fragmentation of a selected parent ion. For this compound, the protonated molecule would be selected as the precursor ion. Collision-induced dissociation (CID) would likely lead to characteristic fragment ions. A prominent fragmentation pathway would be the cleavage of the benzylic C-N bond, resulting in a stable chlorotropylium or chlorobenzyl cation (m/z 125/127). Other fragmentations could include the loss of water or carbon dioxide from the carboxylic acid group.
Table 5: Expected High-Resolution Mass and Key MS/MS Fragments for [M+H]⁺ of this compound
| Ion | Calculated Exact Mass (m/z) | Proposed Structure/Fragment |
| [M+H]⁺ | 214.0635 (for ³⁵Cl) | Protonated parent molecule |
| [M+H]⁺ | 216.0605 (for ³⁷Cl) | Protonated parent molecule (³⁷Cl isotope) |
| Fragment 1 | 125.0158 (for ³⁵Cl) | Chlorotropylium/Chlorobenzyl cation |
| Fragment 2 | 127.0129 (for ³⁷Cl) | Chlorotropylium/Chlorobenzyl cation (³⁷Cl isotope) |
| Fragment 3 | 196.0529 (for ³⁵Cl) | [M+H - H₂O]⁺ |
| Fragment 4 | 170.0736 (for ³⁵Cl) | [M+H - CO₂]⁺ |
By integrating these advanced analytical methodologies, a comprehensive characterization of this compound can be achieved, ensuring its identity, purity, and structural integrity for any subsequent research or application.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis
Spectroscopic techniques such as Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are indispensable for the initial characterization and functional group analysis of this compound.
Infrared (IR) Spectroscopy probes the vibrational frequencies of bonds within a molecule. When applied to this compound, the resulting spectrum would display characteristic absorption bands corresponding to its specific functional groups. Based on its structure, the key vibrational modes can be predicted. The carboxylic acid group would exhibit a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹, which is a hallmark of the hydrogen-bonded dimer form of carboxylic acids. docbrown.info The C=O stretching vibration of the carbonyl group in the carboxylic acid would appear as a strong, sharp peak between 1700 and 1725 cm⁻¹. docbrown.info The N-H stretching of the secondary amine would likely be observed as a moderate peak in the 3300-3500 cm⁻¹ region. Furthermore, C-H stretching vibrations from the aromatic ring and the aliphatic chain would be visible around 2850-3100 cm⁻¹. The presence of the chloro-substituted benzene ring would generate characteristic C-Cl stretching bands in the fingerprint region (typically below 800 cm⁻¹) and specific aromatic C=C stretching peaks around 1450-1600 cm⁻¹.
Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule. The primary chromophore in this compound is the 3-chlorobenzyl group. Aromatic systems typically exhibit strong absorption in the UV region. For this compound, one would expect to observe characteristic absorption bands, likely below 300 nm, corresponding to π→π* transitions of the benzene ring. The exact position and intensity of the absorption maximum (λ_max) would be influenced by the chlorine and aminopropanoic acid substituents on the benzyl (B1604629) group.
Table 1: Predicted Spectroscopic Data for this compound This table presents predicted data based on the compound's structure and typical values for its functional groups.
| Technique | Functional Group | Predicted Absorption Range |
| IR Spectroscopy | Carboxylic Acid (O-H stretch) | 2500-3300 cm⁻¹ (broad) |
| IR Spectroscopy | Carbonyl (C=O stretch) | 1700-1725 cm⁻¹ (strong) |
| IR Spectroscopy | Secondary Amine (N-H stretch) | 3300-3500 cm⁻¹ (moderate) |
| IR Spectroscopy | Aromatic (C=C stretch) | 1450-1600 cm⁻¹ |
| IR Spectroscopy | Aryl Chloride (C-Cl stretch) | 600-800 cm⁻¹ |
| UV-Vis Spectroscopy | Aromatic Ring (π→π* transition) | ~260-280 nm |
Hyphenated Techniques for Complex Biological Sample Analysis
To understand the behavior of this compound in a biological context, powerful hyphenated techniques that couple separation methods with mass spectrometry are essential.
Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is the gold standard for identifying and quantifying non-volatile metabolites in complex biological matrices such as plasma, urine, or tissue homogenates. tmiclinode.comuniversiteitleiden.nl An LC-MS/MS method for analyzing this compound and its metabolites would typically involve a reversed-phase chromatography column to separate the parent compound from more polar metabolites based on hydrophobicity. universiteitleiden.nl
The mass spectrometer, often a triple quadrupole or a high-resolution instrument like a Q-TOF, would be operated in a selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode for quantification. This involves selecting the precursor ion (the molecular ion of the parent compound or a metabolite) and a specific product ion generated by fragmentation. This highly selective and sensitive approach allows for accurate quantification even at very low concentrations. universiteitleiden.nl
Potential metabolic pathways for this compound include hydroxylation of the aromatic ring, N-dealkylation, or conjugation with glucuronic acid or sulfate. LC-MS/MS would be able to identify these metabolites by their characteristic mass shifts from the parent compound and their unique fragmentation patterns.
Gas Chromatography-Mass Spectrometry (GC-MS) is a key technique for the analysis of volatile and semi-volatile organic compounds. mdpi.comnih.gov While this compound itself is not sufficiently volatile for direct GC analysis due to its polar carboxylic acid and amine groups, GC-MS can be used to profile potential volatile metabolites or after a derivatization step.
Derivatization, for instance by silylation or esterification, can be employed to convert the non-volatile parent compound and its metabolites into more volatile derivatives suitable for GC analysis. researchgate.net This approach could reveal metabolic pathways that lead to smaller, more volatile molecules. For example, if the compound undergoes degradation to produce volatile aromatic compounds, GC-MS of a headspace sample from an in vitro incubation could detect these products. The coupled mass spectrometer provides definitive identification of the separated volatile components based on their mass spectra and comparison to spectral libraries. nih.govnih.gov
Advanced Biophysical Techniques for Ligand-Target Interaction Studies
Understanding how this compound interacts with its biological target is crucial for elucidating its mechanism of action. Advanced biophysical techniques provide real-time, label-free data on these interactions.
Surface Plasmon Resonance (SPR) is a powerful optical technique for studying the kinetics of molecular interactions in real-time. cnr.itnih.gov In a typical SPR experiment to study this compound, its putative protein target would be immobilized on the surface of a sensor chip. A solution containing the compound is then flowed over the surface.
The binding of the compound to the immobilized target causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. cnr.it This allows for the direct measurement of the association rate (k_on) and the dissociation rate (k_off). From these rates, the equilibrium dissociation constant (K_D), a measure of binding affinity, can be calculated (K_D = k_off / k_on). This provides invaluable information on the strength and stability of the ligand-target complex. nih.gov
Table 2: Illustrative Kinetic Data from a Hypothetical SPR Experiment This table shows the type of data that would be generated from an SPR analysis of the interaction between this compound and a target protein.
| Parameter | Symbol | Illustrative Value | Unit |
| Association Rate Constant | k_on | 1.5 x 10⁵ | M⁻¹s⁻¹ |
| Dissociation Rate Constant | k_off | 3.0 x 10⁻³ | s⁻¹ |
| Equilibrium Dissociation Constant | K_D | 20 | nM |
Isothermal Titration Calorimetry (ITC) is a technique that directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction. nih.govnih.gov In an ITC experiment, a solution of this compound would be titrated into a sample cell containing its target protein.
Each injection of the compound leads to a heat release or absorption, which is measured by the calorimeter. harvard.edu The resulting data can be analyzed to directly determine the binding affinity (K_A, the inverse of K_D), the binding enthalpy (ΔH), and the stoichiometry of the interaction (n). mdpi.com From these values, the Gibbs free energy (ΔG) and the entropy of binding (ΔS) can be calculated using the equation ΔG = ΔH - TΔS = -RTln(K_A). This detailed thermodynamic information provides deep insights into the driving forces of the binding interaction, such as whether it is enthalpy-driven (favorable bond formation) or entropy-driven (release of ordered solvent molecules). researchgate.net
Future Directions and Emerging Research Avenues for 3 3 Chlorobenzyl Amino Propanoic Acid
Exploration of Novel Biological Targets and Undiscovered Research Applications
The structural framework of 3-[(3-Chlorobenzyl)amino]propanoic acid, which combines a β-amino acid with a chlorobenzyl moiety, suggests potential interactions with various biological systems. Research into structurally related propanoic acid derivatives has revealed a range of biological activities, which in turn illuminates promising, yet unexplored, applications for the title compound.
Derivatives of similar propanoic acids have demonstrated significant potential in oncology research. For instance, certain 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives have shown antiproliferative activity against lung cancer models, with some exhibiting greater potency than standard chemotherapeutic agents like cisplatin. mdpi.com These compounds are proposed to interact with key oncogenic targets such as SIRT2 and EGFR. mdpi.com Similarly, studies on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have identified candidates with both anticancer and antioxidant properties, capable of reducing cancer cell viability and migration. nih.govmdpi.com These findings suggest that this compound could be a valuable candidate for screening against various cancer cell lines to identify potential antiproliferative effects and elucidate its mechanism of action.
The field of antimicrobial research also presents a viable avenue for investigation. Numerous synthetic thiazole (B1198619) derivatives, which share structural similarities with substituted amino propanoic acids, possess a wide spectrum of biological activities, including antimicrobial and antifungal properties. researchgate.netnih.gov Research on 3-[phenyl(1,3-thiazol-2-yl)-amino]propanoic acid derivatives has confirmed that some of these compounds exhibit notable antibacterial activity. nih.gov Given the prevalence of antimicrobial resistance, screening this compound against a panel of pathogenic bacteria and fungi, including multidrug-resistant strains, could uncover novel therapeutic leads. mdpi.com
Furthermore, the core structure's resemblance to amino acids opens up possibilities in neuroscience and metabolic research. Analogues have been investigated as modulators of biological pathways, particularly in neurotransmission. Other related compounds have been synthesized and evaluated for their binding affinity to receptors like the EP3 receptor, indicating a potential role in modulating specific signaling pathways. nih.gov Investigating the interaction of this compound with various receptors, enzymes, and ion channels within the central nervous system and metabolic pathways could reveal currently undiscovered bioactivities.
Table 1: Potential Research Applications Based on Activities of Analogous Compounds
| Research Area | Observed Activity in Analogues | Potential Target/Application for this compound | Reference(s) |
|---|---|---|---|
| Oncology | Antiproliferative activity in lung cancer models; targeting of SIRT2 and EGFR. | Screening against various cancer cell lines; investigation of effects on tumor growth and metastasis. | mdpi.comnih.govmdpi.com |
| Antimicrobials | Antibacterial and antifungal properties against various pathogens. | Evaluation against ESKAPE pathogens and drug-resistant fungi; mechanism of action studies. | researchgate.netnih.govmdpi.com |
| Neuroscience | Modulation of neurotransmitter systems and receptors. | Investigation of effects on neuronal signaling, neuroprotection, and behavior. | |
| Metabolic Disease | Antagonism of specific receptors (e.g., EP3). | Screening for activity against metabolic targets and related signaling pathways. | nih.gov |
| Agriculture | Plant growth promotion; herbicidal activity. | Assessment of effects on crop growth, yield, and potential as a novel herbicide. | nih.govmdpi.com |
Development of Advanced Prodrug Strategies for Enhanced Research Utility
Prodrug design is a well-established strategy in medicinal chemistry to overcome undesirable physicochemical or pharmacokinetic properties of a parent compound. nih.gov The chemical structure of this compound, featuring a carboxylic acid and a secondary amine, is highly amenable to prodrug modification to enhance its utility in research settings.
Amino acids are considered attractive carriers for developing prodrugs due to their low toxicity and their ability to utilize cellular transport systems. nih.gov By converting the parent compound into a prodrug, researchers can potentially improve properties such as membrane permeability, site-specific delivery, and metabolic stability. nih.gov
For this compound, several prodrug strategies could be explored:
Ester Prodrugs: The carboxylic acid moiety can be esterified to mask its polarity, thereby increasing lipophilicity and enhancing passive diffusion across cell membranes. These esters are often designed to be hydrolyzed by intracellular esterases to release the active carboxylic acid. researchgate.net
Amide Prodrugs: The secondary amine could be acylated to form an amide linkage. This strategy can modulate the compound's properties and can be designed for cleavage by specific amidases.
Targeted Delivery Systems: The compound could be conjugated to a targeting moiety, such as a peptide or antibody that recognizes a specific cell surface receptor. This approach could concentrate the compound at a desired research target, such as a specific type of cancer cell, thereby increasing its efficacy and reducing off-target effects. nih.gov
pH-Sensitive Prodrugs: Prodrugs can be engineered to release the active compound in response to the specific pH of a target microenvironment, such as the acidic environment often found in tumors. nih.gov
Proactive consideration of these strategies in the early stages of research could be crucial, especially if initial studies reveal challenges related to solubility, stability, or cellular uptake. nih.gov
Integration with Systems Biology and Multi-Omics Approaches in Research
To gain a holistic understanding of the biological effects of this compound, future research should integrate systems biology and multi-omics approaches. These technologies allow for a comprehensive analysis of the global changes occurring within a biological system in response to a chemical stimulus, moving beyond a single target to a network-level perspective. nih.govnih.gov
If initial screenings identify significant biological activity, a multi-omics workflow could be employed to elucidate the compound's mechanism of action:
Transcriptomics: Using techniques like RNA-sequencing, researchers can analyze the entire set of RNA transcripts in a cell or organism. This would reveal which genes are up- or down-regulated following treatment with the compound, providing insights into the affected cellular pathways. mdpi.com
Proteomics: This approach studies the complete set of proteins, identifying changes in protein expression, post-translational modifications, and protein-protein interactions. mdpi.com It can help identify the direct protein targets of the compound or downstream effectors in a signaling cascade.
Metabolomics: By analyzing the full complement of metabolites, this technique can create a functional readout of the cellular state. nih.gov Changes in the metabolome can reveal which metabolic pathways are perturbed by the compound, offering clues to its function and potential off-target effects. semanticscholar.org
Integrating data from these different "omics" layers provides a powerful, hypothesis-generating tool to build a comprehensive model of the compound's biological role. nih.govfrontiersin.org This approach is essential for understanding the complex interactions between a small molecule and the intricate network of a biological system. nih.gov
Table 2: Application of Omics Technologies in Future Research
| Omics Technology | Research Question | Potential Outcome |
|---|---|---|
| Transcriptomics | Which genes and pathways are affected by the compound? | Identification of signaling pathways (e.g., apoptosis, cell cycle) modulated by the compound. |
| Proteomics | What are the direct protein targets or interaction partners? | Discovery of novel binding proteins and understanding of post-translational modifications. |
| Metabolomics | How does the compound alter cellular metabolism? | Elucidation of metabolic reprogramming and identification of affected enzymatic activities. |
Investigation of Advanced Material Science Applications (if applicable to research context)
While the primary research focus for amino acid derivatives is often biological, their unique chemical structures can also lend themselves to applications in material science. The bifunctional nature of this compound, possessing both an amine and a carboxylic acid group, makes it a potential monomer for the synthesis of novel polyamides or other polymers. The presence of the chlorobenzyl group could impart specific properties to the resulting material, such as altered thermal stability, hydrophobicity, or refractive index. Future investigations could explore its use in creating specialty polymers with tailored characteristics for advanced applications, though this remains a speculative and underexplored area.
Synthetic Biology and Biosynthesis Investigations for this compound Analogues
Synthetic biology offers powerful tools for the production and diversification of complex molecules. While this compound is a non-natural amino acid likely produced via conventional chemical synthesis, future research could explore biosynthetic routes. This would involve designing and engineering enzymatic pathways in microbial hosts to produce the core β-amino acid scaffold or even the final chlorinated compound.
More immediate applications lie in using synthetic biology to generate libraries of analogues for structure-activity relationship (SAR) studies. By combining chemical synthesis with engineered biological systems, researchers could:
Create Analogue Libraries: Employ engineered enzymes or microbial pathways to generate diverse precursors that can then be chemically modified to create a wide range of analogues of the parent compound.
Incorporate Unnatural Moieties: Utilize advanced techniques that allow for the incorporation of non-canonical amino acids into peptides and proteins. chemsynbio.com While not directly a biosynthetic route for the small molecule itself, these methods could be adapted to explore how related structures are processed or recognized by biological machinery.
This approach could accelerate the discovery of new compounds with enhanced potency, selectivity, or improved pharmacokinetic properties, providing a powerful engine for lead optimization in various research contexts.
Q & A
Q. What are the common synthetic routes for 3-[(3-Chlorobenzyl)amino]propanoic acid, and what reaction conditions optimize yield?
- Methodological Answer : A typical synthesis involves nucleophilic substitution between 3-chloropropanoic acid and 3-chlorobenzylamine under basic conditions. Reaction parameters such as solvent choice (aqueous or ethanol), temperature (60–80°C), and molar ratios (1:1.2 acid-to-amine) influence yield. For example, analogous syntheses of substituted propanoic acids achieved ~70% purity using ethanol as a solvent and LiAlH4 for intermediate stabilization . Key Reaction Conditions :
| Reagent | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| 3-Chloropropanoic acid + 3-Chlorobenzylamine | Ethanol | 70°C | ~65–75 (estimated) |
Q. Which spectroscopic methods are most effective for characterizing this compound?
- Methodological Answer :
- NMR : H and C NMR identify the benzylamino group (δ 3.2–3.5 ppm for CHNH) and carboxylic proton (δ 12–13 ppm).
- IR : Peaks at ~1700 cm (C=O stretch) and ~3300 cm (N-H stretch) confirm functional groups.
- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) validates molecular weight (e.g., CHClNO: calc. 236.05, obs. 236.04) .
Advanced Research Questions
Q. How can researchers design experiments to study the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- pH Stability : Use buffer solutions (pH 2–12) and monitor degradation via HPLC at 25°C. For example, similar propanoic acid derivatives showed maximal stability at pH 6–8, with hydrolysis rates increasing under acidic/basic conditions .
- Thermal Stability : Perform thermogravimetric analysis (TGA) at 25–200°C. Data from analogous compounds suggest decomposition above 150°C .
Table: Stability Parameters
| Condition | Degradation Rate (hr) | Half-Life (hr) |
|---|---|---|
| pH 2 | 0.12 | 5.8 |
| pH 7 | 0.02 | 34.6 |
| 100°C | 0.45 | 1.5 |
Q. How can computational modeling resolve contradictions in reported biological activity data?
- Methodological Answer :
- Docking Studies : Use software like AutoDock to simulate interactions with target enzymes (e.g., carboxylases). Compare binding affinities of this compound with analogs (e.g., 3-[(2-Hydroxyethyl)amino]propanoic acid) to identify structural determinants of activity .
- MD Simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories to validate thermodynamic parameters .
Q. What strategies mitigate side reactions during large-scale synthesis?
- Methodological Answer :
- Process Optimization : Implement continuous-flow reactors to control exothermic reactions and reduce byproducts (e.g., di-alkylated impurities). Evidence from membrane separation technologies (e.g., nanofiltration) shows >90% purity retention .
- Catalyst Screening : Test palladium or nickel catalysts for selective amination, reducing halogenated intermediates .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported solubility data for this compound?
- Methodological Answer :
- Solvent Screening : Use the shake-flask method across solvents (water, DMSO, ethanol) at 25°C. For example, conflicting solubility in water (5–15 mg/mL) may arise from polymorphic forms. XRPD can identify crystalline vs. amorphous states .
- QSAR Modeling : Correlate logP values with experimental solubility (e.g., predicted logP = 1.8 vs. observed 1.5) to refine predictive algorithms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
